molecular formula C17H14BrNO2 B2554203 ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate CAS No. 59394-42-2

ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate

Cat. No.: B2554203
CAS No.: 59394-42-2
M. Wt: 344.208
InChI Key: LAQGUIOKBUYJOA-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C17H14BrNO2 and its molecular weight is 344.208. The purity is usually 95%.
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Scientific Research Applications

Applications in Antiviral Research

A study by H. Chai et al. (2006) synthesized a series of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates and evaluated them for their anti-hepatitis B virus (HBV) activities. Compounds in this study exhibited significant anti-HBV activities, with some showing more potency than the positive control, lamivudine (Chai, Zhao, Zhao, & Gong, 2006).

Crystal Structure and Analysis

D. Geetha et al. (2017) analyzed the crystal structure of a compound closely related to ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate. Their study provides insights into the molecular interactions and stability of such compounds, which is crucial for their potential applications in various fields (Geetha, Harsha, Rangappa, Sridhar, Kant, & Anthal, 2017).

Synthesis Techniques and Applications

B. E. Leggetter and R. Brown (1960) conducted a study on the synthesis of monobrominated ethyl indole-3-carboxylate, leading to the production of bromoindoles. This research contributes to the understanding of the synthesis techniques and potential applications of these compounds (Leggetter & Brown, 1960).

Antidiabetic Potential

M. Nazir et al. (2018) explored the antidiabetic potential of indole-based hybrid oxadiazole scaffolds, including derivatives of this compound. This study highlights the potential therapeutic applications of these compounds in treating diabetes (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Khan, Kanwal, Salar, Shahid, Ashraf, Lodhi, & Ali Khan, 2018).

Synthesis of Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates

A study by Gong Ping (2006) synthesized a series of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivatives and evaluated their in vitro antiviral activities. This research contributes to the potential application of these compounds in antiviral therapy (Ping, 2006).

Future Directions

The application of indole derivatives, including ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate, for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . The investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there is potential for future research and development in this area.

Properties

IUPAC Name

ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2/c1-2-21-17(20)16-15(11-6-4-3-5-7-11)13-10-12(18)8-9-14(13)19-16/h3-10,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQGUIOKBUYJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.